N-boc-4,4-difluoro-d-prolinamide
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Overview
Description
N-boc-4,4-difluoro-d-prolinamide is a fluorinated derivative of proline, a significant amino acid in biochemistry. The compound is characterized by the presence of two fluorine atoms at the 4-position of the proline ring and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This structural modification enhances the compound’s stability and reactivity, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-boc-4,4-difluoro-d-prolinamide typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4,4-difluoro-d-proline.
Protection of the Amino Group: The amino group of 4,4-difluoro-d-proline is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms N-boc-4,4-difluoro-d-proline.
Amidation: The carboxylic acid group of N-boc-4,4-difluoro-d-proline is then converted to an amide using reagents like thionyl chloride (SOCl2) followed by ammonia (NH3) or an amine source.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-boc-4,4-difluoro-d-prolinamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield 4,4-difluoro-d-prolinamide.
Amidation and Esterification: The amide group can participate in further amidation or esterification reactions to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium fluoride (KF) in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Amidation and Esterification: Reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products Formed
Substitution Products: Various substituted proline derivatives.
Hydrolysis Products: 4,4-difluoro-d-prolinamide.
Amidation/Esterification Products: Complex amides and esters.
Scientific Research Applications
N-boc-4,4-difluoro-d-prolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of protein folding and stability due to its ability to induce conformational changes in peptides.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting enzymes like dipeptidyl peptidase I (DPPI) and fibroblast activation protein (FAP).
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-boc-4,4-difluoro-d-prolinamide exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dipeptidyl peptidase I (DPPI) and fibroblast activation protein (FAP).
Pathways Involved: It modulates the activity of these enzymes, leading to changes in peptide processing and cellular signaling pathways. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-boc-4,4-difluoro-l-proline: A similar compound with the same fluorinated proline structure but different stereochemistry.
N-boc-4,4-difluoro-l-proline methyl ester: A methyl ester derivative of N-boc-4,4-difluoro-l-proline.
4,4-difluoro-l-prolinamide: The non-Boc protected form of the compound.
Uniqueness
N-boc-4,4-difluoro-d-prolinamide is unique due to its specific stereochemistry and the presence of the Boc protecting group, which enhances its stability and reactivity. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Properties
Molecular Formula |
C10H16F2N2O3 |
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Molecular Weight |
250.24 g/mol |
IUPAC Name |
tert-butyl (2R)-2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16F2N2O3/c1-9(2,3)17-8(16)14-5-10(11,12)4-6(14)7(13)15/h6H,4-5H2,1-3H3,(H2,13,15)/t6-/m1/s1 |
InChI Key |
FBQFSNRSVLFGLE-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@@H]1C(=O)N)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N)(F)F |
Origin of Product |
United States |
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